molecular formula C9H12O2 B1437371 3,3-Dicyclopropylprop-2-enoic acid CAS No. 37520-24-4

3,3-Dicyclopropylprop-2-enoic acid

Cat. No. B1437371
CAS RN: 37520-24-4
M. Wt: 152.19 g/mol
InChI Key: QVWBGJABCTUBOO-UHFFFAOYSA-N
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Description

“3,3-Dicyclopropylprop-2-enoic acid” is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “3,3-Dicyclopropylprop-2-enoic acid” is 1S/C9H12O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h5-7H,1-4H2,(H,10,11) . This code provides a specific representation of its molecular structure.


Physical And Chemical Properties Analysis

“3,3-Dicyclopropylprop-2-enoic acid” is a solid substance that should be stored at room temperature . It has a predicted boiling point of 294.8° C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.61 . Its melting point is 136-137 .

Scientific Research Applications

Chemical Reactivity and Synthesis Methods

  • Mechanistic Studies and Inhibition of Enzymatic Activity : Research by Liu et al. (2015) on derivatives similar to 3,3-Dicyclopropylprop-2-enoic acid, such as 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), focuses on understanding the mechanism of decomposition and inhibition of ACC deaminase, highlighting the reactivity of the cyclopropyl functionality and its implications in enzymatic activity inhibition (Liu et al., 2015).

  • Palladium-Catalysed Cross-Coupling : The selective synthesis of 3,3-disubstituted prop-2-enoic acids, including structures related to 3,3-Dicyclopropylprop-2-enoic acid, has been achieved through palladium-catalysed cross-coupling of iodovinylic acids with organometallic reagents, presenting a method for creating diverse molecular architectures under mild conditions (Abarbri et al., 2002).

Applications in Novel Compounds Synthesis

  • Synthesis of Heterocyclic Compounds : Research led by El-Hashash et al. (2015) demonstrates the utility of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a compound sharing functional similarities with 3,3-Dicyclopropylprop-2-enoic acid, as a starting material for synthesizing a novel series of heterocyclic compounds with expected antibacterial activities. This study underscores the potential for using such acid derivatives in the development of novel antibacterial agents (El-Hashash et al., 2015).

  • Catalytic Synthesis of Oxindoles : The development of synthetic methodologies for the catalytic enantioselective synthesis of 3,3-disubstituted oxindoles highlights the broader application of 3,3-disubstituted prop-2-enoic acids in producing pharmaceutically relevant structures. Such research outlines efficient methods for creating compounds with high structural diversity and potential pharmaceutical applications (Cao et al., 2018).

  • Green Synthesis of Cyclopropane-Type Precursors : Fryźlewicz et al. (2021) explored the green synthesis of nitrocyclopropane-type precursors for inhibitors of fruit and vegetable maturation, demonstrating the environmental and synthetic versatility of cyclopropene and related structures in agricultural applications. This study represents an innovative approach to controlling agricultural product maturation using chemical synthesis (Fryźlewicz et al., 2021).

Safety And Hazards

The safety information for “3,3-Dicyclopropylprop-2-enoic acid” indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

3,3-dicyclopropylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h5-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWBGJABCTUBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=CC(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dicyclopropylprop-2-enoic acid

CAS RN

37520-24-4
Record name 3,3-dicyclopropylprop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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